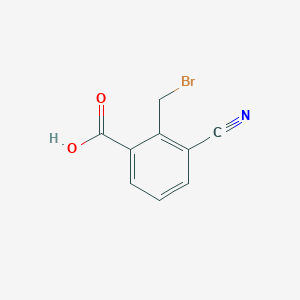

2-(Bromomethyl)-3-cyanobenzoic acid

Beschreibung

2-(Bromomethyl)-3-cyanobenzoic acid is a brominated aromatic compound featuring a cyano group and a carboxylic acid substituent. It is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactive bromomethyl group facilitates alkylation or cross-coupling reactions, while the cyano and carboxylic acid moieties enhance its versatility in forming heterocycles or metal complexes .

Eigenschaften

Molekularformel |

C9H6BrNO2 |

|---|---|

Molekulargewicht |

240.05 g/mol |

IUPAC-Name |

2-(bromomethyl)-3-cyanobenzoic acid |

InChI |

InChI=1S/C9H6BrNO2/c10-4-8-6(5-11)2-1-3-7(8)9(12)13/h1-3H,4H2,(H,12,13) |

InChI-Schlüssel |

GCIUNTYETWYNJO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)C(=O)O)CBr)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(Brommethyl)-3-cyanobenzoesäure beinhaltet typischerweise die Bromierung von 3-Cyanobenzoesäure. Eine gängige Methode beinhaltet die Verwendung von Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines Radikalinitiators wie Azobisisobutyronitril (AIBN) unter Rückflussbedingungen . Die Reaktion verläuft über einen freien Radikalmechanismus, der zu einer selektiven Bromierung an der benzylischen Position führt.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für 2-(Brommethyl)-3-cyanobenzoesäure können ähnliche Bromierungstechniken, jedoch in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des gewünschten Produkts verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(Brommethyl)-3-cyanobenzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:

Nucleophile Substitution: Die Brommethylgruppe kann durch Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.

Reduktion: Die Cyanogruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zu einer Aminogruppe reduziert werden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumazid (NaN3) oder Kaliumthiocyanat (KSCN) in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) werden üblicherweise verwendet.

Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können eingesetzt werden.

Reduktion: Reduktionsmittel wie LiAlH4 oder Wasserstoffgas (H2) in Gegenwart eines Katalysators können verwendet werden.

Hauptsächlich gebildete Produkte

Nucleophile Substitution: Produkte wie Azidderivate, Thiocyanatderivate oder Ether.

Oxidation: Produkte wie Carbonsäuren oder Ketone.

Reduktion: Produkte wie primäre Amine.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(Brommethyl)-3-cyanobenzoesäure beinhaltet seine Reaktivität an den Brommethyl- und Cyanofunktionellen Gruppen. Die Brommethylgruppe kann eine nucleophile Substitution eingehen, was zur Bildung verschiedener Derivate führt. Die Cyanogruppe kann an Reduktionsreaktionen teilnehmen und Amine bilden, die weiter zu komplexeren Strukturen reagieren können.

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)-3-cyanobenzoic acid involves its reactivity at the bromomethyl and cyano functional groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The cyano group can participate in reduction reactions, forming amines that can further react to form more complex structures .

Vergleich Mit ähnlichen Verbindungen

Research Findings :

- Bromomethyl and cyano groups synergistically enhance electrophilicity and coordination capacity in 2-(Bromomethyl)-3-cyanobenzoic acid compared to analogs .

- The absence of either substituent reduces its utility in Suzuki-Miyaura couplings or nitrile-mediated cyclizations .

Critical Gaps in Current Evidence

- Spectroscopic or crystallographic data for structural comparisons.

- Thermodynamic properties (e.g., melting point, solubility) relative to analogs.

- Toxicity or stability profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.